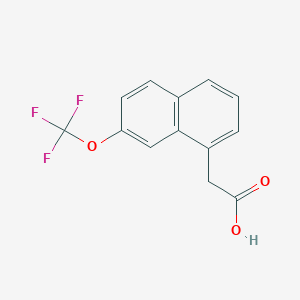![molecular formula C13H9N3O2S B11851303 N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide CAS No. 111849-30-0](/img/structure/B11851303.png)
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of a thiophene derivative with a suitable nitrogen-containing reagent, such as urea or guanidine, under acidic or basic conditions.
Functionalization of the core:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide can be compared with other thienopyrimidine derivatives, such as:
6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the formamide group, resulting in different chemical and biological properties.
N-(3-(4-Morpholinyl)propyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This derivative contains a morpholine ring and exhibits distinct pharmacological activities compared to the formamide derivative.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
111849-30-0 |
|---|---|
Molekularformel |
C13H9N3O2S |
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
N-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)formamide |
InChI |
InChI=1S/C13H9N3O2S/c17-8-15-16-7-14-12-10(13(16)18)6-11(19-12)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI-Schlüssel |
LAJFNVNZHVASRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


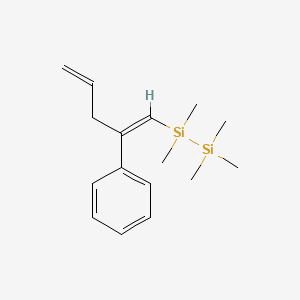
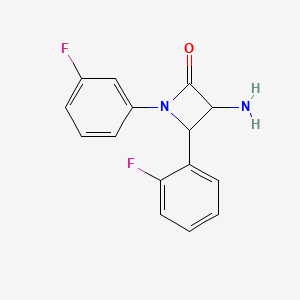
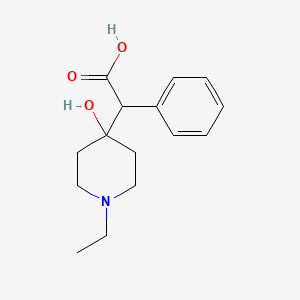

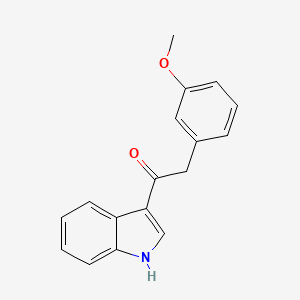
![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)



